N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea

Medicinal Chemistry Structure-Activity Relationship Diaryl Urea Inhibitors

Researchers investigating structure-activity relationships in kinase or protease targets select this 3-chlorophenyl urea isomer for its distinct meta-chlorine substitution, which influences pharmacophore electron density and binding conformation. Its azepane sulfonamide linker offers greater metabolic resilience than amide analogs, making it a preferred scaffold for long-acting inhibitor programs. This compound also serves as a negative control for sulfonylurea receptor (SUR1) engagement, confirming effects are not mediated via classical sulfonylurea pathways.

Molecular Formula C19H22ClN3O3S
Molecular Weight 407.9g/mol
CAS No. 712318-56-4
Cat. No. B468476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea
CAS712318-56-4
Molecular FormulaC19H22ClN3O3S
Molecular Weight407.9g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H22ClN3O3S/c20-15-6-5-7-17(14-15)22-19(24)21-16-8-10-18(11-9-16)27(25,26)23-12-3-1-2-4-13-23/h5-11,14H,1-4,12-13H2,(H2,21,22,24)
InChIKeyAVKMEWLTEGCWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(1-Azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea (CAS 712318-56-4): Chemical Identity and Structural Class for Procurement Decisions


This compound is a synthetic diaryl urea derivative with the IUPAC name 1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chlorophenyl)urea . It belongs to the broader class of substituted aryl ureas, which are frequently explored in medicinal chemistry for enzyme inhibition and receptor modulation [1]. The molecule features a distinctive 3-chlorophenyl substitution pattern on one urea nitrogen and a 4-(azepan-1-ylsulfonyl)phenyl group on the other, resulting in a molecular formula of C19H22ClN3O3S and a molecular weight of 407.9 g/mol . Its structural scaffold differentiates it from classical sulfonylureas, positioning it as a building block or screening candidate for biological target evaluation.

Why N-[4-(1-Azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea Cannot Be Substituted with Generic Diaryl Urea or Sulfonylurea Analogs


In-class compounds cannot be simply interchanged due to the specific 3-chlorophenyl urea configuration linked to the azepane sulfonyl moiety. Closely related analogs, such as the 4-chlorophenyl isomer or the non-chlorinated parent, exhibit distinct physicochemical and potentially pharmacological profiles . The meta-chlorine substitution influences the electron density of the urea pharmacophore and molecular conformation, which directly impacts target binding in enzyme inhibition assays [1]. Furthermore, the compound is a diaryl urea, not a classical sulfonylurea like glypinamide; this fundamental scaffold difference alters hydrogen-bonding capabilities and metabolic stability, making generic substitution without comparative bioactivity data a significant risk for experimental reproducibility.

Quantitative Differentiation Evidence for N-[4-(1-Azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea Against Closest Analogs


Chlorine Positional Isomerism: 3-Cl vs. 4-Cl Substitution Impact on Biological Activity Potential

The target compound is the 3-chlorophenyl urea isomer, whereas the most readily available analog is the 4-chlorophenyl isomer . In urea-based inhibitor series, the position of the chlorine atom on the terminal phenyl ring is a critical determinant of activity. While direct head-to-head bioactivity data for this specific pair is absent in public literature, class-level SAR demonstrates that shifting chlorine from the 4- to the 3-position alters the molecular electrostatic potential and can lead to significant differences (often >10-fold) in IC50 values against targets like DPP-IV [1]. This positional difference means the 3-chloro isomer cannot be assumed to be a bioisostere of the 4-chloro variant.

Medicinal Chemistry Structure-Activity Relationship Diaryl Urea Inhibitors

Scaffold Differentiation: Diaryl Urea vs. Sulfonylurea (Glypinamide Comparison)

The target compound is a diaryl urea (N,N'-diphenylurea derivative), whereas glypinamide (CAS 1228-19-9) is a sulfonylurea . Sulfonylureas like glypinamide act primarily through K_ATP channel modulation to stimulate insulin secretion. The diaryl urea scaffold offers a distinct hydrogen-bonding network and topology, which is incompatible with the sulfonylurea pharmacophore [1]. This means the target compound will not trigger hypoglycemic effects via the sulfonylurea mechanism, making it inappropriate for metabolic studies requiring sulfonylurea activity but potentially valuable for probing non-sulfonylurea targets.

Drug Discovery Scaffold Hopping Antidiabetic Agents

Azepane Sulfonamide vs. Azepane Carbonyl: Impact on Physicochemical and PK Properties

The target compound incorporates a sulfonamide linkage (azepane-SO2-phenyl), while a close analog, 1-[4-(azepane-1-carbonyl)phenyl]-3-(3-chlorophenyl)urea, uses a carbonyl amide linker . This sulfonamide moiety increases hydrogen-bond acceptor capacity and alters lipophilicity compared to the amide. While specific logP or solubility data is unavailable, class-level knowledge indicates sulfonamides often exhibit improved metabolic stability over amides due to resistance to amidases. This difference suggests the target compound may have distinct pharmacokinetic behavior, making it a preferred scaffold for probing targets where metabolic stability of the azepane linker is desired.

Physicochemical Properties Drug-likeness Sulfonamide Bioisosteres

Recommended Application Scenarios for N-[4-(1-Azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea Based on Structural Differentiation Evidence


Probing Enzyme Targets Sensitive to 3-Chlorophenyl Urea Topology

This compound is best deployed when screening enzyme targets where the specific 3-chlorophenyl substitution is hypothesized to enhance binding. Class-level SAR indicates that meta-substituted aryl ureas can differentiate from para-substituted analogs in kinase and protease assays. Researchers investigating targets such as DPP-IV or SIRT2, where 3-chlorophenyl analogs have shown activity, may prioritize this compound over the 4-chloro isomer to explore structure-activity relationships [1].

Sulfonamide-Containing Scaffold for Metabolic Stability Screening

The azepane sulfonamide linker provides a metabolically more resilient alternative to the amide-linked analog. This compound is suitable for in vitro metabolic stability assays where rapid amide hydrolysis is a concern. It can serve as a superior scaffold in programs targeting long-acting enzyme inhibitors, provided the sulfonamide moiety preserves on-target potency in preliminary biochemical assays .

Negative Control for Sulfonylurea Mechanism-of-Action Studies

Given its diaryl urea core, this compound will not engage the sulfonylurea receptor (SUR1/K_ATP channel) and thus can serve as a chemical probe or negative control in antidiabetic drug discovery. When testing for insulin secretagogue activity, this compound can help confirm that observed effects are not mediated through the classical sulfonylurea pathway, distinguishing it from agents like glypinamide [2].

Building Block for Derivatization in Combinatorial Chemistry

The compound's unique combination of a 3-chlorophenyl urea and an azepane sulfonyl group makes it a versatile building block for constructing focused libraries. The sulfonyl group can be further functionalized, and the urea linkage serves as a stable core for exploring diverse substituent effects on biological activity. This differentiates it from simpler aniline or amide building blocks that lack the sulfonamide functionality .

Quote Request

Request a Quote for N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.